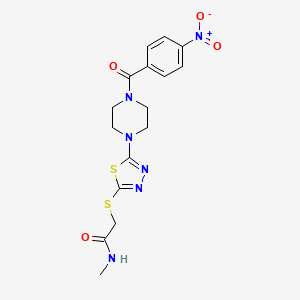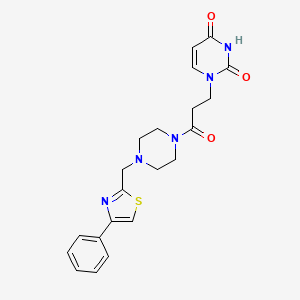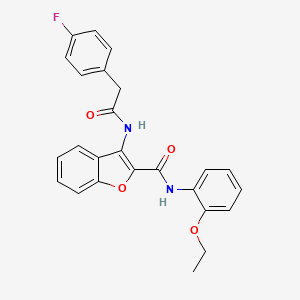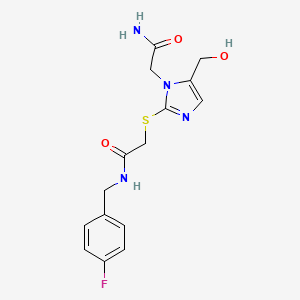![molecular formula C12H9ClFN3O2S B2353894 6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448132-92-0](/img/structure/B2353894.png)
6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture that is heated under reflux for several hours. The formed solid is then filtered, washed with aqueous ethanol, and recrystallized from ethanol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine nucleus, which is often encountered in some approved drugs and clinical candidates . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Chemical Reactions Analysis
The regiochemistry of this compound was proven by the reductive dehalogenation of chlorine, yielding a specific product .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of >300°C . Its IR (KBr) cm-1 values are: 3392–3215 (2 NH2 str), 3001 (CH aromatic str), 2962, 2927, 2854 (CH aliphatic str), 1593, 1560, 1508 (C=N, C=C aromatic str) .
Aplicaciones Científicas De Investigación
Herbicidal Applications
Pyrimidine derivatives have been developed as intermediates for herbicidal sulfonylureas. Research conducted by Hamprecht et al. (1999) describes the preparation of new fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors. These compounds demonstrate selective post-emergence herbicidal activity in crops such as cotton and wheat, attributed to their ability to inhibit specific plant enzymes selectively (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Fluorescent Imaging Agents
Boiadjiev et al. (2006) synthesized highly fluorescent fluorodipyrrinones derivatives from non-fluorescent precursors. These compounds exhibit potential as cholephilic fluorescence and 19F MRI imaging agents, especially for probing liver and biliary metabolism. Their rapid excretion and unchanged presence in bile upon intravenous injection in rats highlight their suitability for medical imaging applications (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).
Medicinal Chemistry
Significant research has been conducted in the synthesis of pyrimidine derivatives for medicinal applications. For instance, Muralidharan, James Raja, and Asha Deepti (2019) designed novel pyrimidine derivatives with reported anti-inflammatory and analgesic activities. The study emphasizes the role of substituents in enhancing these activities, pointing towards the chemical versatility of pyrimidine derivatives in drug design (Muralidharan, James Raja, & Asha Deepti, 2019).
Antifungal and Antitumor Activities
El-Gaby et al. (2002) synthesized several sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines that exhibited remarkable antifungal activity. This demonstrates the potential of pyrimidine derivatives in developing new antifungal agents with significant efficacy (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential pharmacological effects. For instance, its anti-inflammatory effects could be further investigated . Additionally, its potential as an anticancer agent could be explored, given that similar compounds have shown promising anticancer activity .
Mecanismo De Acción
Target of Action
Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
It’s known that the compound is stable at room temperature and insoluble in water, but soluble in organic solvents such as dimethyl sulfoxide and acetonitrile . This suggests that the compound may have good bioavailability when administered with an appropriate delivery system.
Result of Action
Similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s known that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Propiedades
IUPAC Name |
6-(3-chloro-4-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2S/c13-10-3-9(1-2-11(10)14)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLKECBOVCBVTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)
![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)


![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)



![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
